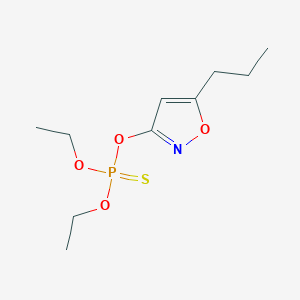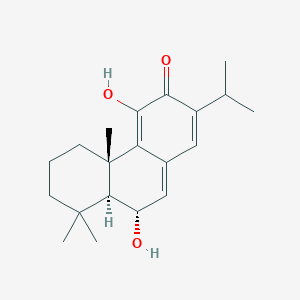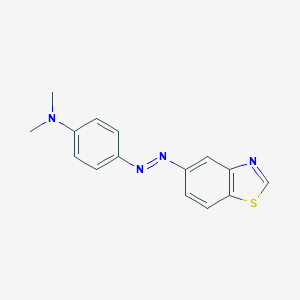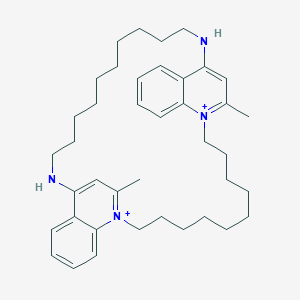
N-(5-chloro-2-pyridinyl)-4-cyclohexylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-4-cyclohexylbenzenesulfonamide, commonly known as CCBS, is a chemical compound that has been extensively studied for its potential use in scientific research. CCBS is a sulfonamide derivative that has been shown to have various biochemical and physiological effects, making it a promising tool for researchers in a range of fields.
Mécanisme D'action
CCBS works by binding to specific sites on ion channels, altering their function and activity. This can result in changes in cellular signaling pathways and other physiological effects.
Biochemical and Physiological Effects
CCBS has been shown to have a range of biochemical and physiological effects, including the modulation of ion channel activity, the regulation of cellular signaling pathways, and the inhibition of certain enzymes. CCBS has also been shown to have anti-inflammatory and analgesic effects, making it a promising tool for researchers studying these areas.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CCBS in laboratory experiments is its high affinity for certain ion channels, which allows researchers to selectively target these channels and study their function. However, CCBS also has some limitations, including its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are many potential future directions for research involving CCBS, including the study of its effects on other biological targets, the development of new synthetic methods for CCBS, and the optimization of its pharmacological properties for use in clinical settings. Additionally, researchers may explore the use of CCBS in combination with other drugs or therapies to enhance its effects and broaden its potential applications.
Méthodes De Synthèse
CCBS can be synthesized using a variety of methods, including the reaction of 5-chloro-2-pyridinecarboxylic acid with cyclohexylamine and 4-chlorobenzenesulfonyl chloride. This reaction results in the formation of CCBS, which can be purified and isolated using standard laboratory techniques.
Applications De Recherche Scientifique
CCBS has been used in a variety of scientific research applications, including the study of ion channels, G protein-coupled receptors, and other biological targets. CCBS has been shown to have a high affinity for certain ion channels, making it a promising tool for researchers studying these channels.
Propriétés
Formule moléculaire |
C17H19ClN2O2S |
|---|---|
Poids moléculaire |
350.9 g/mol |
Nom IUPAC |
N-(5-chloropyridin-2-yl)-4-cyclohexylbenzenesulfonamide |
InChI |
InChI=1S/C17H19ClN2O2S/c18-15-8-11-17(19-12-15)20-23(21,22)16-9-6-14(7-10-16)13-4-2-1-3-5-13/h6-13H,1-5H2,(H,19,20) |
Clé InChI |
ANONORHHOPRFLM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=NC=C(C=C3)Cl |
SMILES canonique |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=NC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)

![1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B230925.png)


![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B230946.png)
![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)





![1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230981.png)
